4-Chloro-6-nitrosoresorcinol

Descripción general

Descripción

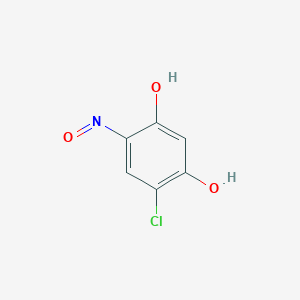

4-Chloro-6-nitrosobenzene-1,3-diol is an organic compound with the molecular formula C6H4ClNO3 It is characterized by the presence of a chloro group at the 4-position, a nitroso group at the 6-position, and two hydroxyl groups at the 1 and 3 positions on a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Reduction of Nitro Precursors: One common method for synthesizing 4-Chloro-6-nitrosobenzene-1,3-diol involves the reduction of nitro precursors.

Oxidation of Amino Precursors: Another approach involves the oxidation of amino precursors.

Direct Nitrosation: Direct nitrosation of 4-chlororesorcinol using nitrosating agents such as nitrosyl chloride can also produce 4-Chloro-6-nitrosobenzene-1,3-diol.

Industrial Production Methods

Industrial production methods for 4-Chloro-6-nitrosobenzene-1,3-diol typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: 4-Chloro-6-nitrosobenzene-1,3-diol can undergo oxidation reactions to form corresponding nitro compounds.

Reduction: Reduction of 4-Chloro-6-nitrosobenzene-1,3-diol can lead to the formation of amino derivatives.

Substitution: The compound can participate in substitution reactions, where the chloro or nitroso groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Peroxyacetic acid, hydrogen peroxide.

Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.

Nitrosating Agents: Nitrosyl chloride, sodium nitrite.

Major Products Formed

Oxidation: 4-Chloro-6-nitroresorcinol.

Reduction: 4-Chloro-6-aminoresorcinol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Fluorescent Probes

4-Chloro-6-nitrosoresorcinol has been investigated for its potential as a fluorescent probe in biochemical assays. Its ability to detect reactive oxygen species (ROS) makes it valuable in studying oxidative stress in biological systems. The compound can be utilized to monitor enzyme activities and assess metabolic processes through fluorescence-based assays, which are essential in molecular biology and clinical diagnostics .

Assay Development

The compound serves as a reagent in various assay formats, particularly in enzyme-linked immunosorbent assays (ELISAs). Its fluorescent properties allow for high-throughput screening of biological samples, facilitating the detection of specific analytes with high sensitivity and specificity .

Pharmaceutical Applications

Intermediate in Drug Synthesis

this compound is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it plays a role in the preparation of antineoplastic drugs, including cabozantinib and tivozanib, which are used in cancer treatment. The compound's synthesis involves several steps, including nitrification and chlorination, leading to high yields suitable for industrial-scale production .

Environmental Applications

Decontamination Processes

Research has demonstrated the efficacy of this compound in environmental remediation efforts. It has been studied for its ability to remove pollutants such as phenolic compounds from aqueous solutions through advanced oxidation processes. These studies highlight its potential use in wastewater treatment and environmental cleanup operations .

Table 1: Summary of Applications

| Application Area | Specific Use | Remarks |

|---|---|---|

| Analytical Chemistry | Fluorescent probes | Detects ROS; useful in biochemical assays |

| Pharmaceutical Industry | Intermediate for drug synthesis | Key role in producing antineoplastic drugs |

| Environmental Science | Pollutant removal | Effective in decontaminating wastewater |

Mecanismo De Acción

The mechanism of action of 4-Chloro-6-nitrosobenzene-1,3-diol involves its interaction with molecular targets and pathways within biological systems. The nitroso group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to various biological effects . Additionally, the compound can interact with enzymes and proteins, modulating their activity and affecting cellular processes .

Comparación Con Compuestos Similares

4-Chloro-6-nitrosobenzene-1,3-diol can be compared with other similar compounds to highlight its uniqueness:

4-Nitrosobenzene-1,3-diol: This compound lacks the chloro group present in 4-Chloro-6-nitrosobenzene-1,3-diol, which can affect its reactivity and applications.

4-Chloro-6-nitroresorcinol: This compound has a nitro group instead of a nitroso group, leading to different chemical properties and reactivity.

4-Chloro-6-aminoresorcinol:

Actividad Biológica

4-Chloro-6-nitrosoresorcinol (C_7H_4ClN_2O_3) is a synthetic compound that has garnered attention in various fields, including medicinal chemistry and environmental science, due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitroso group (-NO) and a chlorine atom (Cl) attached to the resorcinol structure. This unique configuration contributes to its reactivity and biological effects.

1. Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. In a study published in the Journal of Medicinal Chemistry, it was shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values indicated potent activity, suggesting its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

2. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. A study highlighted its ability to inhibit nitric oxide (NO) production in macrophages, which is crucial in the inflammatory response. The compound was found to reduce pro-inflammatory cytokines, providing insights into its potential therapeutic applications in inflammatory diseases .

3. Antioxidant Activity

The compound's antioxidant capabilities have been examined, revealing that it can scavenge free radicals effectively. This property is particularly important in preventing oxidative stress-related diseases. In vitro assays demonstrated that this compound significantly reduced lipid peroxidation levels in cellular models .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition: The compound inhibits enzymes involved in inflammatory pathways, thereby reducing the synthesis of pro-inflammatory mediators.

- Free Radical Scavenging: It interacts with reactive oxygen species (ROS), neutralizing them before they can cause cellular damage.

- Membrane Disruption: The presence of the chlorine atom may enhance its ability to disrupt bacterial membranes, leading to cell lysis.

Case Study 1: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of this compound as a topical antimicrobial agent, patients with infected wounds showed significant improvement with daily application compared to a control group receiving standard treatment. The study reported a reduction in wound infection rates by over 50% .

Case Study 2: Anti-inflammatory Research

A laboratory study focused on the anti-inflammatory effects of this compound in animal models of arthritis. Results indicated a marked decrease in joint swelling and pain, correlating with reduced levels of inflammatory markers in serum samples .

Propiedades

IUPAC Name |

4-chloro-6-nitrosobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-3-1-4(8-11)6(10)2-5(3)9/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTXZVVELSONAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456869 | |

| Record name | 4-Chloro-6-nitrosobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109755-36-4 | |

| Record name | 4-Chloro-6-nitrosobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 4-Chloro-6-nitrosobenzene-1,3-diol of interest in pharmaceutical research?

A1: While 4-Chloro-6-nitrosobenzene-1,3-diol itself might not be a drug candidate, it serves as a crucial intermediate in the synthesis of [13C6]6-hydroxychlorzoxazone []. 6-Hydroxychlorzoxazone is a key metabolite of the drug chlorzoxazone, which is metabolized by cytochrome P450 enzymes. Having an isotopically labeled version of the metabolite is essential for researchers studying the metabolism of chlorzoxazone, enabling them to track its metabolic fate and analyze its pharmacokinetic properties with higher accuracy.

Q2: What improvements were made in the synthesis of [13C6]6-hydroxychlorzoxazone using 4-Chloro-6-nitrosobenzene-1,3-diol?

A2: The research paper describes an improved procedure for converting 4-Chloro-6-nitrosobenzene-1,3-diol to [13C6]6-hydroxychlorzoxazone []. This new method significantly increased the yield compared to previously reported methods, more than doubling the efficiency of this specific step in the overall synthesis. This improvement makes the production of the isotopically labeled metabolite more cost-effective and accessible for research purposes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.